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molecular formula C11H15Cl2NO2 B8393082 N-[(3,5-dichlorophenyl)methyl]-2,2-bis(methyloxy)ethanamine

N-[(3,5-dichlorophenyl)methyl]-2,2-bis(methyloxy)ethanamine

Cat. No. B8393082
M. Wt: 264.14 g/mol
InChI Key: ZNLAZFFELPBCDQ-UHFFFAOYSA-N
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Patent
US07534893B2

Procedure details

A mixture of [(3,5-dichlorophenyl)methyl]amine (100 mg), 2-bromo-1, 1bis(methyloxy)ethane (123 μL) and K2CO3 (95 mg) in anhydrous DMF (2 mL) was processed by microwave irradiation at 150° C. for 10 min (3 cycles). The mixture was allowed to cool to rt, water was added and mixture extracted three times with AcOEt, the organic phases collected, washed with brine, dried and evaporated under vacuum to give a crude which was purified by flash cromathography eluting with CH:AcOEt=9:1 to 85:15 to afford the title compound (120 mg) as a colourless oil.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
123 μL
Type
reactant
Reaction Step One
Name
Quantity
95 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][NH2:10])[CH:5]=[C:6]([Cl:8])[CH:7]=1.Br[CH2:12][CH:13]([O:16][CH3:17])[O:14][CH3:15].C([O-])([O-])=O.[K+].[K+].O>CN(C=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][NH:10][CH2:12][CH:13]([O:16][CH3:17])[O:14][CH3:15])[CH:5]=[C:6]([Cl:8])[CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)CN
Name
Quantity
123 μL
Type
reactant
Smiles
BrCC(OC)OC
Name
Quantity
95 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was processed by microwave irradiation at 150° C. for 10 min (3 cycles)
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
mixture extracted three times with AcOEt
CUSTOM
Type
CUSTOM
Details
the organic phases collected
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to give a crude which
CUSTOM
Type
CUSTOM
Details
was purified by flash cromathography
WASH
Type
WASH
Details
eluting with CH

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)Cl)CNCC(OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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